Compound Description: Divinyldimethylsilane (DVDMS) is an organosilicon compound with two vinyl groups and two methyl groups attached to a central silicon atom. It serves as a precursor for depositing carbon-doped silicon oxide (SiCOH) low-k films in plasma-enhanced chemical vapor deposition (PECVD) processes. [, , ]
Relevance to Tetravinylsilane: DVDMS is structurally similar to tetravinylsilane (TVS) but contains two fewer vinyl groups. This difference influences the properties of the deposited SiCOH films. For instance, DVDMS-derived films exhibit well-defined spherical nanopores upon thermal annealing, unlike TVS-derived films which show featureless scattering profiles. This distinction is attributed to the greater organic phase content and lower volatility in TVS films due to the crosslinking of four vinyl groups. [, ] Additionally, DVDMS yields films with lower dielectric constants compared to TVS after annealing. []
Vinyltrimethylsilane (VTMS)
Compound Description: Vinyltrimethylsilane (VTMS) is another organosilicon compound used as a precursor in PECVD for low-k dielectric films. It contains one vinyl group and three methyl groups bonded to a silicon atom. [, , ]
Relevance to Tetravinylsilane: Compared to tetravinylsilane, VTMS has only one vinyl group, leading to significant differences in film properties. Notably, VTMS-derived SiCOH films exhibit the most defined spherical nanopores after annealing, unlike DVDMS and TVS. This observation highlights the impact of the number of vinyl groups on the resulting film structure. Increasing the number of vinyl groups, as in DVDMS and TVS, leads to a denser, less porous structure due to increased crosslinking. [] Furthermore, VTMS produces films with the lowest dielectric constants among the three precursors after annealing. []
Tetramethylsilane (TMS)
Compound Description: Tetramethylsilane (TMS) is a silicon compound with four methyl groups attached to a central silicon atom. It is often used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. []
Relevance to Tetravinylsilane: TMS serves as a silicon source during the formation of polymethacrylonitrile (PMAN) precursors, unlike tetravinylsilane, which acts as a monomer for polymerization. Doping PMAN-derived carbons with silicon using TMS significantly affects their electrochemical performance as anode materials in lithium-ion batteries. The silicon doping increases the irreversible capacity of these materials. []
Tetraethylsilane (TESi)
Compound Description: Tetraethylsilane (TESi) is an organosilicon compound composed of a silicon atom bonded to four ethyl groups. It is employed as a precursor for depositing silicon carbide (SiC) coatings through chemical vapor deposition (CVD). [, ]
Relevance to Tetravinylsilane: While both tetraethylsilane and tetravinylsilane are silicon-containing precursors for CVD, they exhibit distinct thermal decomposition behaviors, leading to different material properties. TESi decomposes at higher temperatures compared to TVS and produces nearly stoichiometric SiC coatings. In contrast, TVS pyrolysis occurs at lower temperatures, yielding carbon-rich SiC deposits. [, ] This difference stems from the contrasting structures of their organic groups (ethyl versus vinyl).
Polyhydrosiloxane
Compound Description: Polyhydrosiloxanes are polymers containing silicon-hydrogen (Si-H) bonds along their backbone. These polymers are often used in hydrosilylation reactions, a key step in silicone chemistry. []
Relevance to Tetravinylsilane: Tetravinylsilane acts as a crosslinker with polyhydrosiloxane in the presence of Pd@FexO heterodimer nanoparticles as catalysts. [] The vinyl groups on TVS react with Si-H bonds in polyhydrosiloxane via hydrosilylation, forming a crosslinked network. This process highlights TVS's versatility as a building block for constructing hybrid materials.
Synthesis Analysis
Tetravinylsilane can be synthesized through various methods, notably including:
Hydrosilylation Reactions: This involves the addition of vinyl groups to silanes in the presence of catalysts.
Chemical Vapor Deposition: Tetravinylsilane is used as a precursor in plasma polymerization processes, where it is deposited onto substrates like silicon wafers using radio frequency glow discharge techniques. The effective power during this process can range from 0.1 to 150 W, allowing for control over the properties of the resultant films.
The purity of synthesized tetravinylsilane is typically around 96.5%, determined by gas chromatography methods.
Molecular Structure Analysis
The molecular structure of tetravinylsilane can be represented by its linear formula Si CH24 and its structural formula as follows:
C=C[Si](C=C)(C=C)C=C
This structure indicates that the silicon atom is bonded to four vinyl groups, which are reactive due to the presence of double bonds. The arrangement allows for significant reactivity and versatility in chemical reactions, particularly in polymerization processes.
Chemical Reactions Analysis
Tetravinylsilane participates in several chemical reactions, including:
Polymerization: The double bonds in tetravinylsilane can undergo radical polymerization, leading to the formation of various silicon-containing polymers.
Surface Modification: Plasma-polymerized films of tetravinylsilane can be utilized to modify surfaces, enhancing adhesion properties in composite materials.
Decomposition Reactions: In metal-organic chemical vapor deposition processes, tetravinylsilane can decompose to form silicon-based materials and other byproducts.
These reactions are critical for applications in material science and engineering.
Mechanism of Action
The mechanism of action of tetravinylsilane primarily revolves around its ability to form strong covalent bonds with substrates during polymerization or surface modification processes. When subjected to plasma conditions or heat, the vinyl groups can initiate radical reactions that lead to cross-linking and network formation, thereby improving mechanical properties and adhesion characteristics in composite materials.
For example, when used to modify glass fibers, the plasma-polymerized films enhance interfacial adhesion between the fibers and polymer matrices, resulting in improved performance of composite materials under stress.
Physical and Chemical Properties Analysis
Tetravinylsilane exhibits several notable physical and chemical properties:
Appearance: Colorless liquid
Boiling Point: 130-131 °C (266-268 °F)
Molecular Weight: 84.19 g/mol
Sensitivity: Moisture and heat sensitive
Hazard Classification: Flammable liquid (Hazard class 3) with appropriate safety precautions required during handling.
These properties make tetravinylsilane suitable for various industrial applications while necessitating careful handling due to its flammability.
Applications
Tetravinylsilane has diverse applications in scientific research and industry:
Composite Materials: It is extensively used to enhance interfacial adhesion between glass fibers and polyester matrices, improving the mechanical properties of composites.
Surface Coatings: Plasma-polymerized films derived from tetravinylsilane are employed as coatings that provide protective barriers or functional surfaces with tailored properties.
Silicon-Based Materials Synthesis: As a precursor in chemical vapor deposition processes, it aids in creating silicon-rich films and coatings utilized in electronics and optics.
Properties
CAS Number
1112-55-6
Product Name
Tetravinylsilane
IUPAC Name
tetrakis(ethenyl)silane
Molecular Formula
C8H12Si
Molecular Weight
136.27 g/mol
InChI
InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2
InChI Key
UFHILTCGAOPTOV-UHFFFAOYSA-N
SMILES
C=C[Si](C=C)(C=C)C=C
Canonical SMILES
C=C[Si](C=C)(C=C)C=C
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1-naphthyl N-acetyl-beta-D-glucosaminide is an N-acetyl-beta-D-glucosaminide in which the anomeric hydroxy hydrogen is replaced by a 1-naphthyl group. It has a role as a chromogenic compound. It is a member of naphthalenes and a N-acetyl-beta-D-glucosaminide. It derives from a 1-naphthol.